molecular formula C44H86O3 B1332387 Behenic Anhydride CAS No. 55726-23-3

Behenic Anhydride

Cat. No.: B1332387
CAS No.: 55726-23-3
M. Wt: 663.2 g/mol
InChI Key: IJVLPVWXJLKHID-UHFFFAOYSA-N
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Description

Behenic anhydride, also known as docosanoic anhydride, is a chemical compound with the molecular formula C44H86O3. It is derived from behenic acid, a long-chain saturated fatty acid. This compound is primarily used in various industrial applications due to its unique chemical properties .

Mechanism of Action

Behenic Anhydride, also known as Docosanoic Anhydride, is a chemical compound with the empirical formula C44H86O3 . This article will explore its mechanism of action, including its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors.

Mode of Action

This compound, like other anhydrides, undergoes reactions involving nucleophilic attack . The general mechanism involves:

This mechanism allows this compound to react with various molecules, leading to different outcomes based on the nucleophile involved .

Biochemical Pathways

This compound may affect various biochemical pathways. For instance, it has been incorporated into the sn-1, 3 positions of triacylglycerols in palm olein and high-oleic sunflower oil . This modification can influence the metabolism of these oils.

Action Environment

The action, efficacy, and stability of this compound can be influenced by environmental factors. For instance, it is sensitive to moisture . Therefore, it is recommended to store it under inert gas in a cool and dark place, preferably at a temperature below 15°C .

Biochemical Analysis

Biochemical Properties

Docosanoic anhydride plays a crucial role in biochemical reactions, particularly in the synthesis of esters and amides. It interacts with enzymes such as lipases and esterases, which catalyze the hydrolysis of ester bonds. These interactions are essential for the breakdown and synthesis of complex lipids. Docosanoic anhydride also interacts with proteins involved in lipid metabolism, influencing the formation and degradation of lipid molecules .

Cellular Effects

Docosanoic anhydride affects various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, docosanoic anhydride can alter the expression of genes involved in lipid metabolism, leading to changes in the synthesis and degradation of fatty acids. Additionally, it impacts cell signaling pathways related to inflammation and cell proliferation .

Molecular Mechanism

At the molecular level, docosanoic anhydride exerts its effects through binding interactions with specific biomolecules. It can inhibit or activate enzymes involved in lipid metabolism, such as acyl-CoA oxidase, which plays a role in fatty acid oxidation. These interactions lead to changes in gene expression, affecting the overall metabolic state of the cell. Docosanoic anhydride also influences the activity of transcription factors that regulate lipid metabolism .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of docosanoic anhydride change over time. The compound is relatively stable, but it can degrade under certain conditions, affecting its long-term impact on cellular function. Studies have shown that prolonged exposure to docosanoic anhydride can lead to alterations in cellular metabolism and gene expression, with potential long-term effects on cell viability and function .

Dosage Effects in Animal Models

The effects of docosanoic anhydride vary with different dosages in animal models. At low doses, it can enhance lipid metabolism and improve cellular function. At high doses, docosanoic anhydride may exhibit toxic effects, leading to cellular damage and impaired metabolic processes. Threshold effects have been observed, where a specific dosage range is required to achieve the desired biochemical effects without causing toxicity .

Metabolic Pathways

Docosanoic anhydride is involved in several metabolic pathways, including fatty acid oxidation and lipid synthesis. It interacts with enzymes such as acyl-CoA oxidase and fatty acid synthase, influencing the flux of metabolites through these pathways. These interactions can affect the levels of various metabolites, altering the overall metabolic state of the cell .

Transport and Distribution

Within cells and tissues, docosanoic anhydride is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate its localization to specific cellular compartments, where it can exert its biochemical effects. The distribution of docosanoic anhydride within tissues can influence its overall impact on cellular function .

Subcellular Localization

Docosanoic anhydride is localized to specific subcellular compartments, such as the endoplasmic reticulum and mitochondria. This localization is mediated by targeting signals and post-translational modifications that direct the compound to these organelles. The subcellular localization of docosanoic anhydride is crucial for its activity and function, as it allows the compound to interact with specific enzymes and biomolecules involved in lipid metabolism .

Preparation Methods

Synthetic Routes and Reaction Conditions: Behenic anhydride can be synthesized through the nucleophilic acyl substitution reaction of an acid chloride with a carboxylate anion. This method involves the reaction of behenic acid chloride with sodium behenate under controlled conditions .

Industrial Production Methods: In industrial settings, this compound is produced using a mixed reagent system, such as triphenylphosphine and trichloroisocyanuric acid, under mild reaction conditions at room temperature. This method offers advantages like short reaction times, high yields, and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Behenic anhydride undergoes several types of chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Hydrolysis: Behenic acid.

    Alcoholysis: Behenic esters.

    Aminolysis: Behenic amides.

Scientific Research Applications

Behenic anhydride finds applications in various scientific research fields, including:

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its longer carbon chain, which imparts distinct hydrophobic properties and higher melting points compared to its shorter-chain counterparts. These properties make it particularly valuable in applications requiring long-lasting hydrophobic coatings and high-temperature stability .

Properties

IUPAC Name

docosanoyl docosanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C44H86O3/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-35-37-39-41-43(45)47-44(46)42-40-38-36-34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h3-42H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJVLPVWXJLKHID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCCCCCC(=O)OC(=O)CCCCCCCCCCCCCCCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C44H86O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20340713
Record name Docosanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

663.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55726-23-3
Record name Docosanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20340713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Behenic Anhydride
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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